molecular formula C11H14O B1329488 Benzyl isopropyl ketone CAS No. 2893-05-2

Benzyl isopropyl ketone

Cat. No. B1329488
CAS RN: 2893-05-2
M. Wt: 162.23 g/mol
InChI Key: ZATIMOAGKJEVGN-UHFFFAOYSA-N
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Description

Benzyl isopropyl ketone is a chemical compound that can be synthesized through various methods involving the transformation of benzylic sp(3) C-H bonds into ketone derivatives. The compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

Several methods have been developed to synthesize ketone derivatives from benzylic compounds. One approach involves a photooxygenation reaction using O2 mediated by visible light, providing a mild route to obtain ketones from benzylic sp(3) C-H bonds with moderate to good yields . Another method leverages alkoxide-promoted reactions between esters and benzyldiboronates to form ketones, maintaining high enantiomeric excess and minimal racemization . Additionally, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates can be synthesized from alkyl aryl ketones and undergo syn-carbolithiation to produce lithiated benzyl carbamates, which can be trapped with different electrophiles .

Molecular Structure Analysis

The molecular structure of benzyl isopropyl ketone derivatives can be complex, with the potential for multiple stereocenters and substituents. The synthesis methods mentioned allow for the formation of ketones with various functional groups and stereocenters, indicating a high degree of structural diversity .

Chemical Reactions Analysis

Benzyl isopropyl ketone and its derivatives can participate in a variety of chemical reactions. For instance, (benzotriazol-1-yl)-1-phenoxyalkanes, which are alkanoyl anion equivalents, can be deprotonated and reacted with various electrophiles to yield functionalized ketones . Intramolecular α-arylation of ketone enolate anions can lead to the synthesis of benzo-fused heterocycles . Moreover, ketones can be involved in three-component cascade reactions to form isoquinolines and heterocycle-fused pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl isopropyl ketone derivatives are influenced by their molecular structures. The presence of different substituents and functional groups can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of a benzotriazolyl group can facilitate deprotonation and subsequent reactions to form various functionalized ketones . The synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives illustrates the ability of ketones to undergo tandem cyclizations, highlighting their chemical versatility .

Scientific Research Applications

Catalytic Arylation of Ketones

  • Arylation of aromatic ketones, including variants like Benzyl isopropyl ketone, has been achieved through a catalytic process involving ruthenium catalysts. This method is significant for synthesizing complex organic compounds (Kakiuchi et al., 2005).

Synthesis of Hydrazone Derivatives

  • A study demonstrated the synthesis of new hydrazone derivatives from aromatic α, β-unsaturated Ketones like Benzyl isopropyl ketone, showcasing potential for biological activities such as antioxidant and anti-tyrosinase activities (Saouli et al., 2020).

Photooxygenation of Benzylic C-H Bonds

  • A method for the oxidative transformation of benzylic sp(3) C-H bonds into ketone derivatives using visible light and oxygen was developed, applicable to various benzyl ketones (Yi et al., 2015).

Direct Cross-Dehydrogenative-Coupling

  • Benzyl ethers and simple ketones, including Benzyl isopropyl ketone, have been directly coupled to form β-alkoxyl ketones efficiently, showcasing a metal-free catalytic approach (Zhang & Li, 2006).

Reductive Coupling of Nitrobenzyl Bromides

  • An innovative approach to the reductive coupling of nitrobenzyl bromides with activated ketones, including Benzyl isopropyl ketone, was reported, leading to the formation of tertiary alcohol products (Li et al., 2016).

properties

IUPAC Name

3-methyl-1-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATIMOAGKJEVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183129
Record name Benzyl isopropyl ketone
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl isopropyl ketone

CAS RN

2893-05-2
Record name 3-Methyl-1-phenyl-2-butanone
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Record name Benzyl isopropyl ketone
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Record name Benzyl isopropyl ketone
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Record name Benzyl isopropyl ketone
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Record name 3-methyl-1-phenylbutan-2-one
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Record name BENZYL ISOPROPYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Läufer, H Dreeskamp - Journal of Magnetic Resonance (1969), 1984 - Elsevier
… Products 7 and 8 can also be found during the photolysis of benzyl isopropyl ketone (2), where a considerable amount of isopropyl radicals results in formation of isopropene as minor …
Number of citations: 50 www.sciencedirect.com
JS Pizey, K Symeonides - Phosphorus and Sulfur and the Related …, 1976 - Taylor & Francis
… It should be noted however, that treatment of both isopropyl methyl ketone (1) and benzyl isopropyl ketone (1 1) with excess sulfurylchloride resulted in the formation of the aa'-dichloro-…
Number of citations: 8 www.tandfonline.com
H Dreeskamp, T Potempa, A Müller - Fuel, 1989 - Elsevier
… the cross-talk signals, J-modulation experiments were performed on: acetaldehyde, where the complete set of coupling constants is well known28~29; and on benzyl-isopropyl-ketone (…
Number of citations: 10 www.sciencedirect.com
HO House, EJ Grubbs - Journal of the American Chemical Society, 1959 - ACS Publications
… retention time as benzyl isopropyl ketone, the alternative product, isovalerophenone, would … identical with the spectrum of an authentic sample of benzyl isopropyl ketone and the …
Number of citations: 31 pubs.acs.org
HC Brown, RK Dhar, K Ganesan… - The Journal of Organic …, 1992 - ACS Publications
A smooth, rapid, regio-and stereoselective enolboration of representative classes of ketones is achieved with dicyclohexylchloroborane in the presence of triethylamine in simple …
Number of citations: 80 pubs.acs.org
AD Campbell, CL Carter, SN Slater - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… of 3-phenyl-3-isobutyryljwopanecarboxylic acid (111), in which the carbonyl group is flanked on each side by CH groups, was prepared by cyanoethylation of benzyl isopropyl ketone …
Number of citations: 13 pubs.rsc.org
GAR Kon, JF Thorpe - Journal of the Chemical Society, Transactions, 1919 - pubs.rsc.org
… It is evident, therefore, that the benzyl isopropyl ketone used by Guareschi and by us … In order to set& this point, we prepared the pure benzyl isopropyl ketone by distilling a mixture of the …
Number of citations: 12 pubs.rsc.org
V Calò, L Lopez, G Pesce - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… The isomer compositions from the brominations of benzyl isopropyl ketone and 2-methyloctan-3-one were determined by nmr l-Bromo-3-methyl1-phenylbutan-2-one showed T(CC14) …
Number of citations: 12 pubs.rsc.org
G Soliman, RW West - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
… Dimethylation gave ethyl y-phenyl-ccadimethylacetoacetate, which yielded benzyl isopropyl ketone on hydrolysis. fi-Benzoylpropionic acid was not cyclised by the action of cold …
Number of citations: 6 pubs.rsc.org
RC Bowyer, PR Jefferies - Australian Journal of Chemistry, 1959 - CSIRO Publishing
STUDIES IN PLANT CHEMISTRY By R. 0. BOWYER* and PR JEFFERIES* I. INTRODUCTION The lack of information concerning the extensiv Page 1 STUDIES IN PLANT CHEMISTRY …
Number of citations: 21 www.publish.csiro.au

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